molecular formula C20H25ClN2O5.C6H6O3S B192988 左洛地平贝西来特 CAS No. 150566-71-5

左洛地平贝西来特

货号: B192988
CAS 编号: 150566-71-5
分子量: 567.1 g/mol
InChI 键: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clinical Applications

  • Hypertension Management
    • Levamlodipine is indicated for treating hypertension in both adults and pediatric patients aged six years and older. It can be used as monotherapy or in combination with other antihypertensive agents .
    • A study demonstrated that levamlodipine significantly reduced systolic blood pressure in patients with isolated systolic hypertension, with an average reduction of 22 mmHg after four weeks of treatment .
  • Combination Therapy
    • Research has shown that combining levamlodipine with diuretics or other antihypertensive medications can enhance blood pressure control. A systematic review indicated that combination therapy with levamlodipine was effective across different severities of essential hypertension .
  • Elderly Patients
    • Levamlodipine has been noted to have a favorable response in elderly patients, particularly those with diabetes mellitus. Studies indicate that this group exhibits a higher responder rate to levamlodipine therapy compared to non-diabetic patients .

Table 1: Efficacy of Levamlodipine Besylate in Clinical Trials

Study ReferencePatient PopulationTreatment DurationSystolic BP ReductionResponder Rate
Elderly Hypertensives28 days22 mmHg73%
Essential Hypertension12 weeksSignificant reductionVaries
Diabetic Patients4 monthsSignificant reductionHigher in combination therapy

Notable Findings

  • A retrospective study found that patients receiving levamlodipine had lower cardiovascular event rates compared to those on other antihypertensive therapies, highlighting its potential benefits beyond blood pressure control .
  • A systematic review focusing on combination therapy indicated that adding levamlodipine to treatment regimens improved overall efficacy, particularly in patients who did not achieve target blood pressure with monotherapy alone .

Safety Profile

Levamlodipine is generally well-tolerated, with most adverse reactions being mild to moderate. Common side effects include peripheral edema and hypotension, which are consistent with other calcium channel blockers . Importantly, studies have shown that the incidence of serious adverse events is low, reinforcing its safety as a long-term treatment option for hypertension .

生化分析

Biochemical Properties

Levamlodipine Besylate acts on the L-type of calcium channels . It blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation and hence a fall in blood pressure .

Cellular Effects

Levamlodipine Besylate has a significant impact on various types of cells and cellular processes. It inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance and blood pressure . This inhibition of calcium influx in vascular smooth muscle leads to a greater degree of vasodilation than in cardiac muscle .

Molecular Mechanism

Levamlodipine Besylate exerts its effects at the molecular level primarily through its interaction with L-type calcium channels . By blocking these channels, it inhibits the transmembrane influx of calcium ions into vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure .

Temporal Effects in Laboratory Settings

In a single-dose randomized study, Levamlodipine Besylate showed a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL in 2 to 3 hrs (Tmax) after administration . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism .

Metabolic Pathways

Levamlodipine Besylate is primarily metabolized in the liver, with about 90% of it being converted to inactive metabolites . This metabolism is primarily mediated by CYP3A4 .

Transport and Distribution

Levamlodipine Besylate is distributed within cells and tissues via the bloodstream. After oral administration, it is absorbed into the bloodstream and transported to its site of action .

Subcellular Localization

Levamlodipine Besylate primarily acts on the L-type calcium channels located in the cell membrane of vascular and cardiac smooth muscles . By blocking these channels, it inhibits the transmembrane influx of calcium ions, leading to vasodilation and a decrease in blood pressure .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Levamlodipine Besylate involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form the dihydropyridine ring . The final step involves the resolution of the racemic mixture to obtain the S-enantiomer, which is then converted to its besylate salt form .

Industrial Production Methods: Industrial production of Levamlodipine Besylate typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol as excipients to form tablets .

化学反应分析

Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .

作用机制

Levamlodipine Besylate exerts its effects by inhibiting the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This inhibition leads to vasodilation and a subsequent decrease in blood pressure . The compound selectively binds to and blocks L-type calcium channels, reducing peripheral vascular resistance and improving blood flow .

相似化合物的比较

Uniqueness of Levamlodipine Besylate: Levamlodipine Besylate is unique due to its higher selectivity and efficacy compared to the racemic mixture of amlodipine. Clinical studies have shown that a lower dose of Levamlodipine Besylate is required to achieve the same therapeutic effects as a higher dose of amlodipine .

生物活性

Levamlodipine besylate, a pharmacologically active enantiomer of amlodipine, is primarily used as an antihypertensive medication. Its biological activity extends beyond blood pressure regulation, showing potential effects on cognitive function and insulin sensitivity. This article explores the multifaceted biological activities of levamlodipine besylate, supported by recent research findings and case studies.

Levamlodipine acts mainly as a calcium channel blocker , specifically targeting voltage-dependent L-type calcium channels. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it leads to vasodilation and reduced blood pressure. This mechanism is crucial in managing hypertension and preventing cardiovascular complications .

Key Pharmacological Actions

  • Calcium Channel Blockade : Prevents calcium entry into cells, reducing vascular resistance.
  • Nitric Oxide Synthase Activation : Enhances nitric oxide production, promoting vasodilation .

Antihypertensive Effects

Levamlodipine has been shown to effectively lower blood pressure in various populations. In a clinical study involving 234 patients, levamlodipine besylate (2.5–5.0 mg/day) significantly reduced blood pressure over three years, comparable to losartan .

Parameter Baseline 12 Months (Levamlodipine) 12 Months (Losartan)
Fasting Insulin (FINS)11.7211.559.33
Insulin Sensitivity Index (ISI)-4.27-4.20-4.06

Cognitive Function Improvement

Recent studies indicate that low doses of levamlodipine can improve cognitive functions in models of vascular dementia (VaD). In a mouse model with induced hypoperfusion, administration of levamlodipine (0.1 mg/kg) restored cognitive performance as measured by the Morris Water Maze test . The treatment also positively influenced biochemical markers associated with learning and memory.

Research Findings

  • Cognitive Enhancement in VaD Models :
    • Levamlodipine significantly reduced latency in finding hidden platforms compared to control groups.
    • It restored levels of phosphorylated CaMKII, a crucial protein for synaptic plasticity and memory formation .
  • Insulin Resistance :
    • In a comparative study with losartan, levamlodipine did not significantly alter fasting insulin levels or insulin sensitivity after one year, suggesting potential limitations in metabolic effects compared to other antihypertensives .
  • Safety Profile :
    • Clinical trials report a favorable safety profile for levamlodipine, with few adverse effects noted during long-term use .

Case Study: Vascular Dementia

In a controlled experimental setup involving mice subjected to right unilateral common carotid artery occlusion (rUCCAO), levamlodipine treatment at doses of 0.1 mg/kg and 0.5 mg/kg showed significant improvements in cognitive function without affecting microglial or astrocytic activation levels . This suggests that its cognitive benefits may operate through mechanisms independent of neuroinflammation.

属性

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine Besylate
Reactant of Route 2
Levamlodipine Besylate
Reactant of Route 3
Levamlodipine Besylate
Reactant of Route 4
Levamlodipine Besylate
Reactant of Route 5
Levamlodipine Besylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levamlodipine Besylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。